molecular formula C17H18N2O3 B14326239 Benzamide, N,N'-(2-hydroxy-1,3-propanediyl)bis- CAS No. 101798-10-1

Benzamide, N,N'-(2-hydroxy-1,3-propanediyl)bis-

Cat. No.: B14326239
CAS No.: 101798-10-1
M. Wt: 298.34 g/mol
InChI Key: IUWCPTIFCCEKIK-UHFFFAOYSA-N
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Description

Benzamide, N,N’-(2-hydroxy-1,3-propanediyl)bis-: is an organic compound with the molecular formula C17H18N2O3 and a molecular weight of 298.34 g/mol . This compound is characterized by the presence of two benzamide groups connected by a 2-hydroxy-1,3-propanediyl linker. It is a derivative of benzamide, which is the simplest amide derivative of benzoic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, N,N’-(2-hydroxy-1,3-propanediyl)bis- typically involves the reaction of benzoyl chloride with a suitable diamine, such as 2-hydroxy-1,3-propanediamine, under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform, with a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Benzamide, N,N’-(2-hydroxy-1,3-propanediyl)bis- can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

    Reduction: The amide groups can be reduced to amines under suitable conditions.

    Substitution: The benzene rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic medium.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a metal catalyst.

    Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid) in the presence of a catalyst.

Major Products Formed:

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of diamines.

    Substitution: Formation of halogenated or nitrated benzamides.

Scientific Research Applications

Chemistry: Benzamide, N,N’-(2-hydroxy-1,3-propanediyl)bis- is used as a building block in organic synthesis, particularly in the preparation of more complex molecules and polymers.

Biology: In biological research, this compound can be used as a ligand in the study of enzyme-substrate interactions and protein binding studies.

Industry: In the industrial sector, it can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of Benzamide, N,N’-(2-hydroxy-1,3-propanediyl)bis- involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and amide groups can form hydrogen bonds with the active sites of enzymes, thereby inhibiting or modulating their activity. The benzene rings can also participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity.

Comparison with Similar Compounds

    Benzamide: The simplest amide derivative of benzoic acid.

    N-Hydroxybenzamide: A hydroxylated derivative of benzamide.

    N,N’-Bis(2-hydroxyethyl)benzamide: A similar compound with two hydroxyethyl groups instead of the 2-hydroxy-1,3-propanediyl linker.

Uniqueness: Benzamide, N,N’-(2-hydroxy-1,3-propanediyl)bis- is unique due to its specific structure, which provides distinct chemical and physical properties. The presence of the 2-hydroxy-1,3-propanediyl linker allows for additional hydrogen bonding and interaction sites, making it a versatile compound in various applications.

Properties

CAS No.

101798-10-1

Molecular Formula

C17H18N2O3

Molecular Weight

298.34 g/mol

IUPAC Name

N-(3-benzamido-2-hydroxypropyl)benzamide

InChI

InChI=1S/C17H18N2O3/c20-15(11-18-16(21)13-7-3-1-4-8-13)12-19-17(22)14-9-5-2-6-10-14/h1-10,15,20H,11-12H2,(H,18,21)(H,19,22)

InChI Key

IUWCPTIFCCEKIK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCC(CNC(=O)C2=CC=CC=C2)O

Origin of Product

United States

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